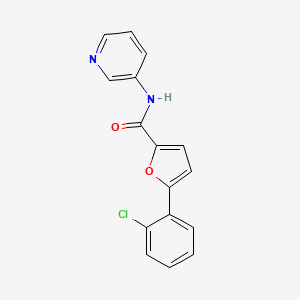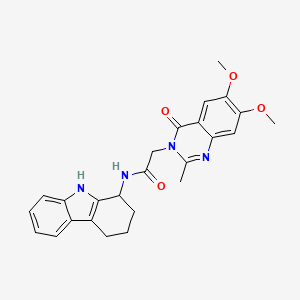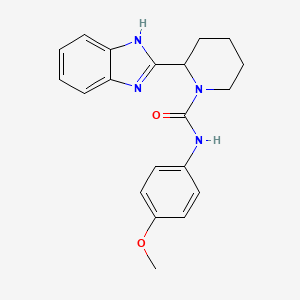
2-(1H-benzimidazol-2-yl)-N-(4-methoxyphenyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-(4-METHOXYPHENYL)TETRAHYDRO-1(2H)-PYRIDINECARBOXAMIDE is a complex organic compound that features a benzimidazole moiety linked to a methoxyphenyl group and a tetrahydropyridinecarboxamide structure. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-(4-METHOXYPHENYL)TETRAHYDRO-1(2H)-PYRIDINECARBOXAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of Methoxyphenyl Group: This step might involve a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the benzimidazole derivative.
Formation of Tetrahydropyridinecarboxamide: This could involve the cyclization of an appropriate amine with a carboxylic acid derivative under reducing conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or tetrahydropyridine moieties.
Reduction: Reduction reactions might target the carbonyl group in the carboxamide.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
Industry
Possible uses in the development of new materials or as intermediates in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Known for their broad spectrum of biological activities.
Methoxyphenyl Compounds: Often studied for their pharmacological properties.
Tetrahydropyridine Derivatives: Investigated for their potential in treating neurological disorders.
Uniqueness
The unique combination of these three moieties in a single molecule might confer distinct biological activities or chemical properties not observed in simpler analogs.
Properties
Molecular Formula |
C20H22N4O2 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-(4-methoxyphenyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C20H22N4O2/c1-26-15-11-9-14(10-12-15)21-20(25)24-13-5-4-8-18(24)19-22-16-6-2-3-7-17(16)23-19/h2-3,6-7,9-12,18H,4-5,8,13H2,1H3,(H,21,25)(H,22,23) |
InChI Key |
YLSRGVJEFHCYNH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCCCC2C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B10986680.png)
![2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B10986681.png)
![6'-butyl-4-tert-butyl-10'-methyl-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-4',8'(3'H)-dione](/img/structure/B10986686.png)
![N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-6-(1H-pyrrol-1-yl)hexanamide](/img/structure/B10986689.png)
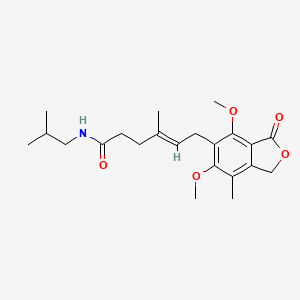
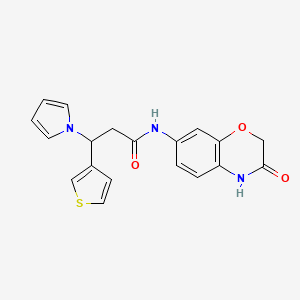
![3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)propanamide](/img/structure/B10986705.png)

![4-(4-chlorophenyl)-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10986717.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-5-carboxamide](/img/structure/B10986722.png)
![3-(4-chlorophenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-4-(1H-tetrazol-1-yl)butan-1-one](/img/structure/B10986735.png)
![N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B10986755.png)
